ethyl 4-({2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-({2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoate is a complex organic compound that features a triazole ring, a sulfanyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoate typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the sulfanyl group, and finally the coupling with the benzoate ester. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the maintenance of reaction conditions can help in achieving consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can lead to various substituted benzoate esters.
Scientific Research Applications
Ethyl 4-({2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 4-({2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoate involves its interaction with specific molecular targets. The triazole ring and sulfanyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-({4-Amino-5-[(2-isopropyl-5-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-cyclopentylpropanamide
- 2-{[4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)ACETAMIDE
Uniqueness
Ethyl 4-({2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring and sulfanyl group makes it particularly interesting for applications in medicinal chemistry and drug development.
Properties
Molecular Formula |
C15H18N4O3S |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
ethyl 4-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoylamino]benzoate |
InChI |
InChI=1S/C15H18N4O3S/c1-4-22-14(21)11-5-7-12(8-6-11)17-13(20)9(2)23-15-16-10(3)18-19-15/h5-9H,4H2,1-3H3,(H,17,20)(H,16,18,19) |
InChI Key |
XCJLJHDWECEAJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)SC2=NNC(=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.